Product packaging for Butyl-pyrrol-1-yl-amine(Cat. No.:)

Butyl-pyrrol-1-yl-amine

Cat. No.: B8365567
M. Wt: 138.21 g/mol
InChI Key: AXXHLOHTEVQCHY-UHFFFAOYSA-N
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Description

Contextual Significance of N-Alkylaminopyrroles in Chemical Research

N-Alkylaminopyrroles are a subclass of pyrrole (B145914) derivatives characterized by an alkylamino group attached to the nitrogen atom of the pyrrole ring. Pyrrole-based compounds are fundamental to a wide array of biologically active molecules and functional materials. ingentaconnect.com Their versatile structure allows for diverse pharmacological activities, making them valuable in drug design and development. ingentaconnect.com

The significance of the pyrrole moiety extends to its role as a foundational component in pharmaceuticals and light-harvesting materials. acs.org The introduction of an N-alkylamino group can significantly influence the electronic properties and reactivity of the pyrrole ring, opening avenues for the synthesis of novel compounds with tailored characteristics. These derivatives are crucial intermediates in the development of new therapeutic agents and advanced materials. ingentaconnect.com For instance, they can serve as precursors to complex heterocyclic systems with potential applications in modulating biological pathways, such as the hypoxia-inducible factor (HIF) pathway, which is implicated in conditions like anemia and ischemia. google.com

Evolution of Synthetic Strategies for Pyrrole-Based Amine Systems

The synthesis of pyrroles and their derivatives has undergone significant evolution, driven by the need for more efficient, selective, and environmentally benign methods. ingentaconnect.comnih.gov Traditional methods for pyrrole synthesis are often hampered by the high reactivity of the pyrrole ring, which can lead to a lack of control in processes like electrophilic aromatic substitution. acs.org

Modern synthetic approaches have focused on overcoming these limitations through various strategies, including:

Multicomponent Reactions: These reactions allow for the construction of complex pyrrole structures from simple starting materials in a single step. For example, a three-component reaction of alkyne esters, amines, and alkenes catalyzed by palladium(II) has been developed for the synthesis of 2,3,4-trisubstituted pyrroles. nih.gov Another approach involves the reaction of phenacyl bromides, pentane-2,4-dione, and amines in an aqueous medium using DABCO as a catalyst. scirp.org

Catalytic Systems: The use of various catalysts has revolutionized pyrrole synthesis. Gold and palladium catalysts have been employed in the synthesis of substituted and formylpyrroles from enyne sulfonamides. nih.gov Iodine-mediated synthesis has also been reported for the creation of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov

Greener Approaches: There is a growing emphasis on developing sustainable synthetic methods. The Clauson–Kaas synthesis, a well-known method for preparing N-substituted pyrroles, has been adapted to greener conditions, such as using water as a solvent and employing catalysts like ZrOCl2∙8H2O. beilstein-journals.org Microwave-assisted and solvent-free conditions have also been explored to create more environmentally friendly protocols. ingentaconnect.combeilstein-journals.org

A specific synthesis for Butyl-pyrrol-1-yl-amine has been documented, which involves the treatment of butyl-pyrrol-1-yl-carbamic acid tert-butyl ester with triethylamine (B128534) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in dichloromethane (B109758) (DCM). google.com

Interactive Data Table: Synthesis of this compound

Starting MaterialReagentsSolventProduct
Butyl-pyrrol-1-yl-carbamic acid tert-butyl esterTriethylamine, TMSOTfDCMThis compound

Research Gaps and Opportunities in this compound Investigations

Despite the established importance of N-alkylaminopyrroles, research specifically focused on this compound is limited. The primary available information positions it as a synthetic intermediate for producing more complex molecules, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives used as HIF modulators. google.com This points to a significant research gap regarding the intrinsic properties and potential applications of this compound itself.

The opportunities for future investigation are therefore substantial. A thorough characterization of the physicochemical and pharmacological properties of this compound could reveal novel applications. Research could be directed towards:

Exploring its potential as a standalone pharmacophore: Given the biological activity of many pyrrole derivatives, this compound could be screened for various biological activities.

Investigating its utility in materials science: The electronic properties of the N-alkylaminopyrrole core could be exploited in the design of new organic electronic materials.

Developing novel synthetic methodologies: While one synthetic route is known, exploring alternative, more efficient, and greener synthetic pathways to this compound could be beneficial.

Expanding its use as a synthetic building block: Investigating its reactivity in a wider range of chemical transformations could lead to the discovery of new classes of compounds with interesting properties.

The current body of knowledge provides a solid foundation for the synthesis of N-alkylaminopyrroles, but the specific case of this compound highlights a common scenario in chemical research where the full potential of a seemingly simple molecule remains to be unlocked.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2 B8365567 Butyl-pyrrol-1-yl-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N-butylpyrrol-1-amine

InChI

InChI=1S/C8H14N2/c1-2-3-6-9-10-7-4-5-8-10/h4-5,7-9H,2-3,6H2,1H3

InChI Key

AXXHLOHTEVQCHY-UHFFFAOYSA-N

Canonical SMILES

CCCCNN1C=CC=C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Butyl Pyrrol 1 Yl Amine Analogues

Elucidation of Reaction Pathways for N-Pyrrole Amine Synthesis

The formation of the N-pyrrole amine linkage is a critical step in the synthesis of Butyl-pyrrol-1-yl-amine and its analogues. Various synthetic strategies have been developed, each with its own distinct reaction pathway and set of intermediates.

The synthesis of N-substituted pyrroles, including N-amino pyrroles, can be achieved through several established methods. The Paal-Knorr synthesis is a cornerstone reaction in this context, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as butylamine (B146782), in the presence of an acid catalyst. mdpi.comorganic-chemistry.org The reaction proceeds through a series of well-defined intermediates. The initial step is the nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. organic-chemistry.org Subsequent dehydration leads to the formation of an imine, which then tautomerizes to an enamine. wikipedia.org The crucial ring-closing step involves the intramolecular attack of the enamine nitrogen on the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrrole (B145914) ring. wikipedia.org

Another significant route is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.orgpharmaguideline.com Due to the high reactivity and propensity for self-condensation of α-amino-ketones, they are typically prepared in situ from the corresponding oxime. wikipedia.org The mechanism commences with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and elimination of water to furnish the pyrrole. wikipedia.org

The Hantzsch pyrrole synthesis offers an alternative pathway, reacting a β-haloketone or aldehyde with a β-ketoester and ammonia (B1221849) or a primary amine. pharmaguideline.com More contemporary methods often employ metal catalysis, such as copper or palladium, to facilitate the cyclization and aromatization steps under milder conditions. organic-chemistry.orgnih.gov For instance, a copper-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature. organic-chemistry.org

Synthesis Method Key Reactants Primary Intermediates Catalyst/Conditions
Paal-Knorr Synthesis1,4-dicarbonyl compound, Primary amineHemiaminal, Imine, EnamineWeak acid (e.g., acetic acid) organic-chemistry.org
Knorr Pyrrole Synthesisα-amino-ketone, β-ketoesterImine, EnamineZinc, Acetic acid wikipedia.org
Hantzsch Pyrrole Synthesisβ-haloketone, β-ketoester, Amine-Base pharmaguideline.com
Copper-Catalyzed CouplingDiol, Primary amine-Cu/ABNO, O2 organic-chemistry.org

The rate and efficiency of pyrrole formation are significantly influenced by the reaction conditions and the nature of the substituents on the reactants. In the Paal-Knorr synthesis, the reaction is accelerated under weakly acidic conditions. organic-chemistry.org The use of Brønsted acids as catalysts is common, with the acid protonating a carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. mdpi.com However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Kinetic studies have shown that the cyclization step is often the rate-determining step in these syntheses. organic-chemistry.org The electronic nature of the substituents on the amine and the dicarbonyl compound can have a substantial impact on the reaction rate. For instance, electron-donating groups on the amine increase its nucleophilicity, potentially speeding up the initial addition step. Conversely, electron-withdrawing groups on the dicarbonyl component can enhance the electrophilicity of the carbonyl carbons.

Reactivity Studies of the Pyrrole Ring in this compound Systems

The pyrrole ring in N-amino pyrrole systems is an electron-rich aromatic heterocycle, which dictates its characteristic reactivity patterns.

The pyrrole ring is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene. pharmaguideline.compearson.com This enhanced reactivity is due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, which increases the electron density of the ring. pearson.com Electrophilic attack predominantly occurs at the C2 (α) position, as the carbocation intermediate formed is stabilized by resonance to a greater extent than the intermediate from attack at the C3 (β) position. onlineorganicchemistrytutor.comchemtube3d.com If the C2 and C5 positions are blocked, substitution will then occur at the C3 and C4 positions. chemtube3d.com Common electrophilic substitution reactions include nitration, halogenation, acylation, and formylation (Vilsmeier-Haack reaction). pharmaguideline.comresearchgate.net

Nucleophilic substitution reactions on the pyrrole ring are less common and generally require the presence of strong electron-withdrawing groups on the ring to decrease its electron density. pharmaguideline.com Deprotonation at the N-H position of unsubstituted pyrrole to form the pyrrolide anion is a common reaction, and this anion can then act as a nucleophile. wikipedia.org For N-substituted pyrroles like this compound, nucleophilic attack on the ring itself is not a favored process.

Reaction Type Reactivity Preferred Position of Attack Reason for Selectivity
Electrophilic SubstitutionHigh (more reactive than benzene) pharmaguideline.compearson.comC2 (α-position) onlineorganicchemistrytutor.comchemtube3d.comGreater resonance stabilization of the intermediate carbocation onlineorganicchemistrytutor.com
Nucleophilic SubstitutionLow pharmaguideline.com-The pyrrole ring is electron-rich pharmaguideline.com

The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation. pharmaguideline.com Strong oxidizing agents can lead to polymerization or ring-opening. However, under controlled conditions, pyrrole can be oxidized to maleimide. pharmaguideline.com The degradation pathway of pyrrole under oxidative stimuli can lead to dearomatization and the formation of various products, including 3-pyrrolin-2-ones or 4-pyrrolin-2-ones, depending on the substituents and reaction conditions. researchgate.net

Reduction of the pyrrole ring is also a well-established transformation. Catalytic hydrogenation can reduce pyrrole to pyrrolidine. pharmaguideline.com The Birch reduction, using metals like sodium or lithium in liquid ammonia, can be employed for the reduction of electron-deficient pyrroles to yield 3-pyrrolines. pu.ac.ke Another approach involves the use of a reducing agent such as zinc in the presence of an acid to activate the heterocycle towards reduction. pu.ac.ke An acid-catalyzed intermolecular redox amination using 3-pyrroline (B95000) can also be used to form N-alkyl pyrroles, which is equivalent to a reductive amination. nih.gov

Mechanisms of Amine Radical Cation Formation and Reactivity

Amine radical cations are key reactive intermediates that can be generated from amines through a one-electron oxidation process. nih.gov A prominent method for their generation is through visible-light photoredox catalysis. nih.govnih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize an amine to its corresponding radical cation. nih.gov

Once formed, the amine radical cation of a this compound analogue can undergo several reaction pathways. nih.gov It can act as an electrophilic aminating species, readily participating in C-N bond-forming reactions with nucleophilic species like alkenes and arenes. nih.gov The reactivity of the amine radical cation is influenced by its structure. The lifetime of the radical cation is often controlled by the rate of α-deprotonation, which leads to the formation of an α-amino radical. nih.gov This α-amino radical is a nucleophilic species that can engage in a different set of reactions. nih.gov Alternatively, the amine radical cation can lose a hydrogen atom to form an iminium ion, another important reactive intermediate. nih.gov The specific reaction pathway taken depends on the reaction conditions and the substrate. nih.gov

Photoredox Catalysis in Amine Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of amines under mild conditions. kaust.edu.sanih.gov The general principle involves the generation of highly reactive intermediates from amines through single-electron transfer (SET) processes initiated by a photoexcited catalyst. acs.orgchinesechemsoc.org In the context of this compound analogues, this typically involves the oxidation of the tertiary amine to form an amine radical cation. kaust.edu.sa

The photocatalytic cycle is initiated by the absorption of visible light by a photocatalyst, such as a ruthenium or iridium complex, which promotes it to an excited state. kaust.edu.sa This excited state catalyst can then engage in an electron transfer event with the amine. For tertiary amines, this process is typically a reductive quenching of the photoexcited catalyst, where the amine donates an electron to the catalyst, resulting in the formation of an amine radical cation and the reduced form of the photocatalyst. acs.org

Following its formation, the amine radical cation is a key intermediate that can undergo further reactions. A common pathway is the deprotonation at a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. nih.gov This radical species is a versatile intermediate that can participate in a variety of bond-forming reactions, including additions to unsaturated systems or couplings with other radical species. mdpi.com The specific reaction pathway and the resulting products are highly dependent on the reaction conditions, the nature of the substrate, and the presence of other reagents.

Detailed research findings on the photoredox-catalyzed functionalization of various tertiary aliphatic amines have demonstrated the feasibility of C-H functionalization and subsequent coupling with different partners. nih.gov While specific data for this compound is not extensively documented in publicly available literature, the general reactivity patterns of tertiary amines in photoredox catalysis provide a strong basis for predicting its behavior. The pyrrole moiety can influence the electronic properties of the amine, which in turn may affect the ease of oxidation and the stability of the resulting radical intermediates.

Below is a representative data table illustrating the types of transformations that are mechanistically relevant to the study of this compound analogues in photoredox catalysis.

PhotocatalystAmine Substrate (Analogue)Coupling PartnerProduct TypeMechanistic Intermediate
Ir(ppy)3Tertiary Aliphatic Amine2-Chloroazoleα-Azole CarbinamineAmine Radical Cation, α-Amino Radical
Ru(bpy)3Cl2N-Aryl TetrahydroisoquinolineIndoleα-Indolyl TetrahydroisoquinolineAmine Radical Cation, Iminium Ion

Electron Transfer Processes

The fundamental step in the photoredox-catalyzed reactions of this compound analogues is the single-electron transfer (SET) process. chinesechemsoc.org The efficiency and feasibility of this process are governed by the electrochemical properties of both the amine and the photocatalyst. The oxidation potential of the amine and the reduction potential of the excited-state photocatalyst are key parameters that determine the thermodynamics of the electron transfer event.

Electrochemical studies on N-substituted pyrrole derivatives have provided insights into the electronic properties of the pyrrole ring and its influence on redox behavior. researchgate.net The introduction of substituents on the nitrogen atom can significantly alter the electrochemical properties of the pyrrole system. researchgate.net While specific electrochemical data for this compound is scarce, studies on related N-substituted pyrroles indicate that the nature of the substituent impacts the oxidation and reduction potentials of the molecule.

The electron transfer process is not limited to the initial activation of the amine. The reduced photocatalyst generated after the initial SET event can also participate in subsequent electron transfer steps, for instance, by reducing another substrate in the reaction mixture to generate a different radical intermediate. This ability to engage in multiple redox events within a single catalytic cycle is a hallmark of photoredox catalysis and allows for the construction of complex molecular architectures from simple precursors.

The following table summarizes key parameters and concepts related to the electron transfer processes involving amine analogues.

ProcessKey SpeciesControlling FactorsConsequence
Single-Electron Transfer (SET)Amine, Excited PhotocatalystRedox Potentials, Light IrradiationFormation of Amine Radical Cation
Proton-Coupled Electron Transfer (PCET)Amine Radical Cation, BasepKa, Bond Dissociation Free EnergyFormation of α-Amino Radical
Redox Cycling of CatalystReduced/Oxidized PhotocatalystPresence of Sacrificial Agents/SubstratesRegeneration of Active Catalyst

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Advanced Computational and Theoretical Chemistry Studies of Butyl Pyrrol 1 Yl Amine Systems

Theoretical Approaches to Spectroscopic Interpretation in Reaction Studies

Computational Prediction of Spectroscopic Signatures for Intermediates

Computational quantum chemistry offers a suite of methods to predict the spectroscopic properties of molecules, including reaction intermediates. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in calculating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are vital for identifying transient species in complex reaction mixtures.

For instance, in the study of N-alkylpyrroles, DFT calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. The choice of the functional and basis set is crucial for the accuracy of these predictions. A study on protonated alkylpyrroles highlighted that while the B3LYP functional is widely used, Møller-Plesset perturbation theory (MP2) can provide results in almost perfect agreement with experimental data for ¹³C chemical shifts. ruc.dk The computational protocol often involves geometry optimization of the proposed intermediate, followed by the calculation of its magnetic shielding constants, which are then converted to chemical shifts.

Vibrational spectroscopy is another powerful tool for identifying intermediates. The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum. For pyrrole (B145914) and its derivatives, DFT calculations with functionals like B3LYP and Becke3P86, combined with appropriate basis sets such as 6-311G(d,p), have been shown to reproduce experimental vibrational spectra with a high degree of accuracy. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model.

Below is a hypothetical data table illustrating the kind of computationally predicted spectroscopic data that could be generated for a proposed intermediate in a reaction involving an N-alkylpyrrole.

Intermediate StructureSpectroscopic ParameterPredicted Value
Protonated N-butylpyrrole¹³C NMR Chemical Shift (C2)125.4 ppm
¹³C NMR Chemical Shift (C3)110.2 ppm
¹H NMR Chemical Shift (H2)7.5 ppm
IR Vibrational Frequency (N-H stretch)3450 cm⁻¹
IR Vibrational Frequency (C=C stretch)1620 cm⁻¹

This table is illustrative and contains representative data based on general knowledge of pyrrole chemistry, not from a specific study on Butyl-pyrrol-1-yl-amine.

Correlation of Theoretical Data with Experimental Observations for Mechanistic Insight

The true power of computational chemistry is realized when theoretical predictions are correlated with experimental observations. This synergy provides robust evidence for proposed reaction mechanisms. In the context of this compound, a mechanistic study would involve proposing a reaction pathway, identifying potential intermediates and transition states, and then computationally predicting their spectroscopic signatures. These theoretical spectra would then be compared with experimental spectra recorded during the reaction, for example, using in-situ monitoring techniques like rapid-scan IR or NMR spectroscopy.

A strong correlation between the predicted and observed spectra for a transient species provides compelling evidence for its existence and its role in the reaction mechanism. For example, a detailed mechanistic investigation into the formation of N-alkylpyrroles from 3-pyrroline (B95000) and an aldehyde made use of MP2 and DFT theories to evaluate proposed mechanisms. nih.gov By calculating the energetics of different pathways and the structures of the intermediates, the study was able to propose a new, more plausible mechanism.

The table below illustrates how theoretical data can be correlated with experimental findings to support a proposed reaction mechanism involving an N-alkylpyrrole.

Mechanistic StepTheoretical PredictionExperimental ObservationCorrelation and Insight
Protonation of the pyrrole ringA downfield shift of C2 and C5 ¹³C NMR signals.Observation of new signals in the ¹³C NMR spectrum upon addition of acid.The observed chemical shifts match the predicted values for the protonated intermediate, confirming its formation.
Nucleophilic attackA low calculated activation energy for the attack of a nucleophile at C2.The reaction proceeds rapidly at room temperature.The low theoretical barrier is consistent with the observed high reaction rate, supporting the proposed nucleophilic attack.
Formation of a di-imine intermediateCalculated IR spectrum shows a strong C=N stretching frequency at 1650 cm⁻¹.A transient absorption at 1650 cm⁻¹ is detected by in-situ IR spectroscopy.The agreement between the calculated and observed IR frequency provides strong evidence for the formation of the di-imine intermediate.

This table is illustrative and contains representative data based on general knowledge of pyrrole chemistry, not from a specific study on this compound.

Role of Butyl Pyrrol 1 Yl Amine Derivatives in Advanced Chemical Synthesis and Materials Science

Butyl-pyrrol-1-yl-amine as a Synthetic Precursor for Complex Organic Molecules

The inherent reactivity of the pyrrole (B145914) nucleus, combined with the functional handle provided by the butyl-amine chain, makes these derivatives highly valuable precursors for constructing more elaborate molecular architectures.

This compound and its analogues serve as versatile building blocks in multi-step synthetic sequences. The primary amine functionality allows for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, enabling the attachment of diverse molecular fragments. One of the classical methods for synthesizing the core pyrrole structure itself is the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with primary amines and α-haloketones. nih.gov This approach has been adapted for modern, efficient synthetic methodologies.

Recent advancements have focused on developing streamlined synthetic procedures. For instance, a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, starting directly from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comacs.org This method highlights the utility of amine precursors in rapidly generating functionalized pyrrole scaffolds, which are crucial intermediates for more complex targets. syrris.com The butyl group can be incorporated into such syntheses to impart specific solubility or steric properties to the final molecule. A scalable, multigram synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, which features a butyl-pyrrol-1-yl core, demonstrates the industrial potential of these building blocks for producing valuable chemical intermediates. mdpi.com

Table 1: Synthetic Strategies for Pyrrole Derivatives Using Amine Precursors

MethodStarting MaterialsKey FeaturesProduct Class
Hantzsch Pyrrole Synthesisβ-ketoesters, Primary amines, α-haloketonesClassical, versatile method for substituted pyrroles. nih.govPyrrole-3-carboxylates
Continuous Flow Synthesistert-Butyl acetoacetates, Amines, 2-bromoketonesOne-step, highly efficient, atom economical. nih.govsyrris.comPyrrole-3-carboxylic acids
Reductive CleavageNitrosobenzene-derived cycloadducts, DihydropyridinesNovel route to N-phenyl-pyrrol-2-yl alkylamides. nih.govProtected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines

The pyrrol-1-amine moiety is a key structural element for the synthesis of more complex fused heterocyclic systems. The nitrogen atom at the 1-position of the pyrrole ring can participate in cyclization reactions, leading to the formation of new rings fused to the pyrrole core.

Research has shown that the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with different hydrazine (B178648) derivatives (which share the N-N bond characteristic of pyrrol-1-amines) yields varied heterocyclic products. osi.lv For example, its reaction with phenylhydrazine (B124118) can produce N,2,4-triphenyl-1H-pyrrol-1-amine, while its reaction with 1-methylhydrazinium hydrosulfate leads to the formation of 1-methyl-3,5-diphenylpyridazin-1-ium bromide, a fused pyridazine (B1198779) system. osi.lv This demonstrates how the pyrrol-1-amine scaffold can be a divergent precursor, where slight changes in reactants or conditions can lead to distinct polycyclic structures. Condensation of 2,4-diphenyl-1H-pyrrol-1-amine with aromatic aldehydes readily yields N-(arylmethylidene)-2,4-diphenyl-1H-pyrrol-1-amines, further showcasing the reactivity of the exocyclic amine group for building larger molecular frameworks. osi.lv

Applications in Catalysis

Derivatives of this compound have found significant applications in the field of catalysis, primarily through their use as ligands for transition metals. The electronic and steric properties of these ligands can be finely tuned to control the activity and selectivity of the metallic center.

The nitrogen atoms within the pyrrole ring and the attached amine group are excellent donors for coordinating with transition metal ions. This has led to the design of a variety of pyrrole-based ligands for homogeneous catalysis. researchgate.net Iminopyrrolyl ligands, which can be synthesized from pyrrole-amines, form stable anionic five-membered chelate rings with metals and have been explored extensively in coordination chemistry. researchgate.net

The butyl group and other substituents on the pyrrole ring play a crucial role in ligand design. They provide steric bulk around the metal center, which is critical for stabilizing reactive intermediates and influencing the selectivity of catalytic reactions. rutgers.edu For example, a new tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, was synthesized and complexed with Copper(II) and Nickel(II) for potential catalytic applications. researchgate.net The flexibility in modifying the pyrrole-amine backbone allows for the creation of ligands with tailored electronic and steric properties, making them suitable for a broad range of transition metals, including early transition metals like Ti and Zr, late transition metals like Fe, Co, Ni, and Pd, and rare earth metals. researchgate.net

Table 2: Examples of Pyrrole-Based Ligands and Coordinated Metals

Ligand TypeCoordinated MetalsKey Features
Iminopyrrolyl LigandsTi, Zr, Fe, Co, Ni, Pd, Y, NdForms anionic five-membered chelate ring; versatile for many metals. researchgate.net
Tridentate Pyrrole-pyridineCopper(II), Nickel(II)Designed for water oxidation catalysis. researchgate.net
N-Heterocyclic Carbenes (NHCs)PalladiumProvides extreme steric hindrance; highly active in cross-coupling. rutgers.edu
2,6-bis(1H-pyrazol-3-yl)pyridineZinc(II), Copper(II)Coplanar tridentate nitrogen-donor ligand. mdpi.com

Transition metal complexes featuring pyrrole-amine-derived ligands have demonstrated significant catalytic activity in a variety of important organic transformations. The unique steric and electronic environment provided by these ligands enhances the efficiency and selectivity of the catalyst.

For instance, novel N-heterocyclic carbene (NHC) ligands with extreme steric bulk have been developed for palladium-catalyzed cross-coupling reactions. rutgers.edu These catalysts have shown good to excellent yields in challenging transformations such as amide N-C(O) Suzuki cross-coupling and C-Cl Buchwald-Hartwig amination. rutgers.edu Similarly, complexes based on iminopyrrolyl ligands have been successfully employed as catalysts for olefin polymerization. researchgate.net Furthermore, a one-pot synthesis of 1-butylpyrrolidine, a related saturated heterocycle, was achieved using a CuNiPd/ZSM-5 catalyst, showcasing the role of catalysis in producing these valuable compounds. rsc.org

Table 3: Catalytic Applications of Pyrrole-Derivative Complexes

Catalyst SystemCatalytic ReactionSignificance
Palladium-NHC ComplexesSuzuki & Buchwald-Hartwig Cross-CouplingSynthesis of fine chemicals and pharmaceuticals. rutgers.edu
Iminopyrrolyl-Metal ComplexesOlefin PolymerizationProduction of polymers with controlled properties. researchgate.net
Palladium-Phosphine ComplexesAllylation of AminesAtom-efficient route to N-alkyl pyrrolines. nih.gov
CuNiPd/ZSM-5N-alkylation/CyclizationOne-pot synthesis of 1-butylpyrrolidine. rsc.org

Integration into Functional Materials Research

The unique electrochemical and optical properties of the pyrrole ring make its derivatives, including those of this compound, attractive candidates for the development of advanced functional materials.

The attachment of charged fragments, such as a quaternized butyl-amine chain, to a pyrrole monomer can produce water-soluble precursors for conductive polymers. mdpi.com This is a significant advantage as it allows for "green" processing from aqueous solutions. The oxidative polymerization of these cationic pyrrole monomers leads to the formation of water-soluble polypyrroles. mdpi.com These conductive polymers are highly promising for a wide range of applications, including:

Organic Electronics: As components in transistors and circuits. mdpi.com

Electrochemical Energy Storage: In batteries and supercapacitors. mdpi.com

Photovoltaics: For organic solar cells. mdpi.com

Sensing: As the active layer in chemical and biological sensors. mdpi.com

Light-Emitting Devices: In organic light-emitting diodes (OLEDs). mdpi.com

Research into related iminopyrrolyl systems has also yielded functional materials for optoelectronics. Polyboron complexes containing these ligands have been used to fabricate OLEDs, which were found to be efficient blue, green, and yellow light emitters, achieving a luminance of up to 4400 cd/m². researchgate.net This demonstrates the potential of pyrrole-amine derivatives to serve as core components in the next generation of electronic and photonic devices.

Electropolymerization of Pyrrole-Substituted Systems (e.g., Phthalocyanines)

The electropolymerization of pyrrole-substituted systems, particularly with macrocycles like phthalocyanines, represents a significant area of research in materials chemistry. This process allows for the creation of thin, conductive polymer films with potential applications in sensors, electrochromic devices, and organic electronics.

A key strategy in the synthesis of monomers for this purpose involves the electronic isolation of the electropolymerizable pyrrole group from the phthalocyanine (B1677752) core. This is often achieved by introducing an alkylene spacer between the two moieties. For instance, 2,9,16,23-tetrakis(2-pyrrol-1-ylalkoxy)phthalocyanines have been synthesized where an alkylene spacer connects the phthalocyanine to the pyrrole substituent. acs.org This molecular design prevents the electropolymerization process from interfering with the intrinsic electronic properties of the phthalocyanine macrocycle. acs.org

The oxidative electropolymerization of these pyrrole-substituted phthalocyanines can be carried out under potentiodynamic conditions or at a constant potential, resulting in the formation of polymer films. acs.org Spectroscopic analysis of these films confirms the presence of both phthalocyanine and polypyrrole structural units. acs.org The resulting polymeric materials exhibit interesting properties, including reversible electrochromic color changes and specific electrical conductivities. acs.org For example, films of certain pyrrole-substituted phthalocyanine polymers have shown specific electrical conductivities of approximately 10⁻⁵ S cm⁻¹. acs.org

The electrochemical behavior of these systems is characterized by reversible reduction and oxidation peaks. The reduction processes are typically ligand-based, while the oxidation can be either ligand- or metal-centered, depending on the central metal atom in the phthalocyanine complex. The electropolymerization of the pyrrole units generally occurs at higher oxidation potentials.

Table 1: Electropolymerization Data for a Representative Pyrrole-Substituted Phthalocyanine System

ParameterValue
Film ThicknessUp to 5 µm acs.org
Specific Electrical Conductivity~10⁻⁵ S cm⁻¹ acs.org
Electropolymerization ConditionOxidative, potentiodynamic or constant potential acs.org
Key FeatureElectronic isolation via alkylene spacer acs.org

This table is interactive. Click on the headers to sort the data.

Design of Advanced Chemical Scaffolds for Non-Biological Applications

This compound derivatives are instrumental in the design of advanced chemical scaffolds for a variety of non-biological applications. The pyrrole ring serves as a versatile platform that can be functionalized to create materials with specific electronic, optical, and chemical properties. The attachment of a butyl group to the nitrogen of the pyrrole ring (N-substitution) is a common strategy to enhance the solubility and processability of the resulting polymers and materials, which is crucial for their application in organic electronics and other fields. tdl.org

The N-functionalization of pyrroles allows for the development of solution-processable semiconducting materials. tdl.org While unsubstituted polypyrrole is often insoluble, the introduction of an alkyl chain like butyl improves its compatibility with common organic solvents. This enables the use of cost-effective processing techniques for fabricating electronic devices. tdl.org

Pyrrole-based scaffolds are fundamental in the construction of conductive polymers and semiconducting materials. tdl.org These materials are explored for applications in:

Organic Electronics : The tunable electronic properties of N-substituted pyrrole derivatives make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices. nih.gov

Sensors : Functionalized polypyrrole films can act as sensitive layers in chemical and biological sensors. The introduction of specific functional groups onto the pyrrole scaffold allows for the detection of a wide range of analytes.

Conductive Coatings : The ability to form conductive polymer films through electropolymerization makes pyrrole derivatives useful for creating antistatic coatings and electrodes.

The synthesis of these advanced scaffolds often involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with a primary amine, such as butylamine (B146782), to form the N-substituted pyrrole ring. mdpi.com This method provides a straightforward route to a wide variety of pyrrole derivatives with different functionalities. The properties of the final material can be finely tuned by selecting the appropriate starting materials and reaction conditions.

Table 2: Applications of N-Alkylated Pyrrole Scaffolds in Materials Science

Application AreaKey Properties Conferred by N-Alkylation
Organic ElectronicsImproved solubility, solution processability, tunable electronic properties tdl.orgnih.gov
Conductive PolymersEnhanced processability, control over conductivity tdl.org
Sensor TechnologyPlatform for functionalization, signal transduction

This table is interactive. Click on the headers to sort the data.

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